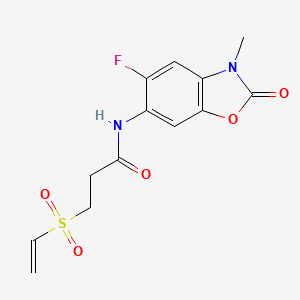
3-Ethenylsulfonyl-N-(5-fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethenylsulfonyl-N-(5-fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)propanamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound belongs to the class of benzoxazole derivatives, which have been reported to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of 3-Ethenylsulfonyl-N-(5-fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)propanamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which could be attributed to its ability to inhibit the activity of histone deacetylases (HDACs).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Ethenylsulfonyl-N-(5-fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)propanamide are diverse. This compound has been reported to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells, which could be attributed to its ability to induce cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Ethenylsulfonyl-N-(5-fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)propanamide in lab experiments are its high potency and selectivity towards its targets. This compound has been shown to exhibit potent anti-inflammatory and anti-cancer activities at low concentrations, making it a promising candidate for drug discovery. However, the limitations of using this compound in lab experiments are its low solubility in aqueous solutions and its potential toxicity towards normal cells.
Direcciones Futuras
There are several future directions for the research on 3-Ethenylsulfonyl-N-(5-fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)propanamide. One potential direction is the development of more potent and selective derivatives of this compound that could be used as therapeutic agents for the treatment of inflammatory diseases and cancer. Another direction is the investigation of the molecular mechanism of action of this compound, which could provide insights into the development of new drugs targeting COX-2 and HDACs. Additionally, the potential applications of this compound in the development of new antibiotics for the treatment of bacterial infections could also be explored.
Métodos De Síntesis
The synthesis of 3-Ethenylsulfonyl-N-(5-fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)propanamide involves the reaction of 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid with ethyl sulfonyl chloride and vinyl magnesium bromide. The reaction proceeds via nucleophilic addition of the vinyl group to the carbonyl group of the benzoxazole derivative, followed by the substitution of the carboxylic acid group with the sulfonyl chloride group.
Aplicaciones Científicas De Investigación
The potential applications of 3-Ethenylsulfonyl-N-(5-fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)propanamide in scientific research are vast. This compound has been reported to exhibit potent anti-inflammatory and anti-cancer activities, making it a promising candidate for drug discovery. Additionally, this compound has been shown to have anti-microbial properties, which could be useful in the development of new antibiotics.
Propiedades
IUPAC Name |
3-ethenylsulfonyl-N-(5-fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O5S/c1-3-22(19,20)5-4-12(17)15-9-7-11-10(6-8(9)14)16(2)13(18)21-11/h3,6-7H,1,4-5H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAOARVSFUOVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)F)NC(=O)CCS(=O)(=O)C=C)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethenylsulfonyl-N-(5-fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[butyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2761748.png)
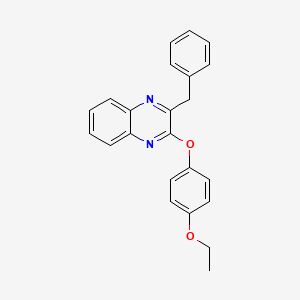
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2761751.png)
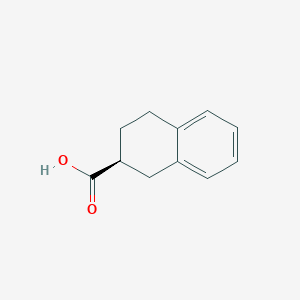
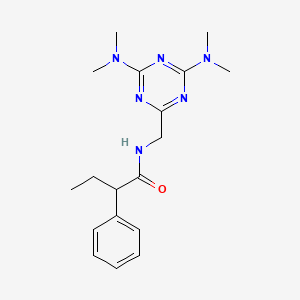
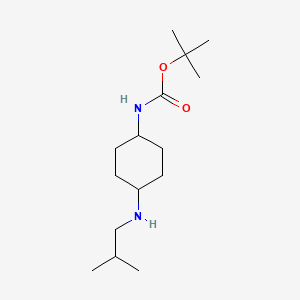
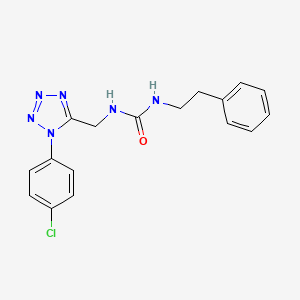

![N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2761764.png)
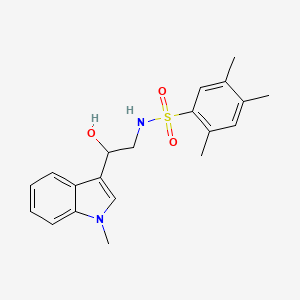
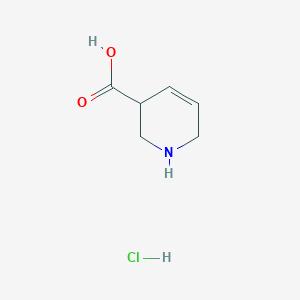
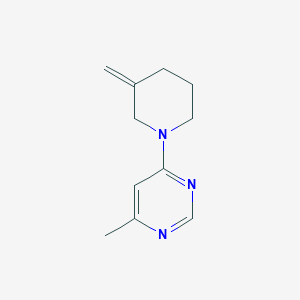
![2-(5-methylisoxazol-3-yl)-3-(4-(methylthio)phenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2761770.png)